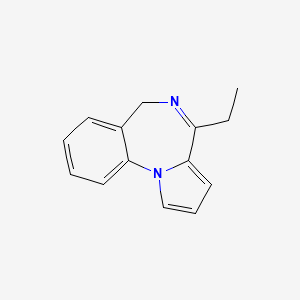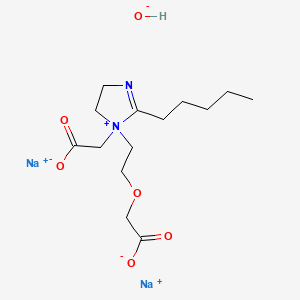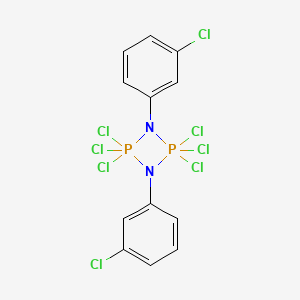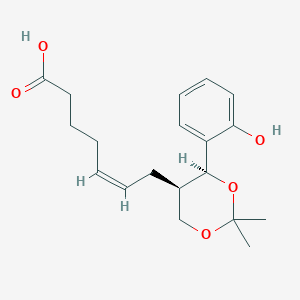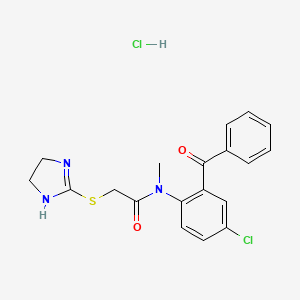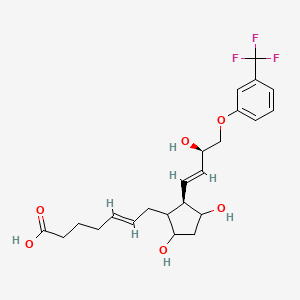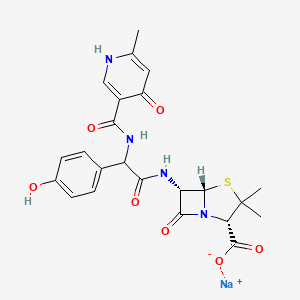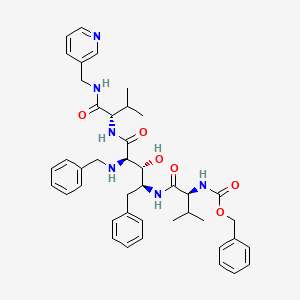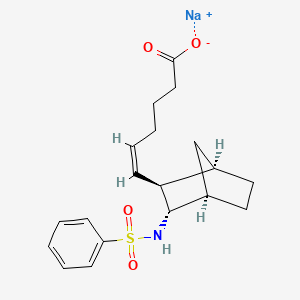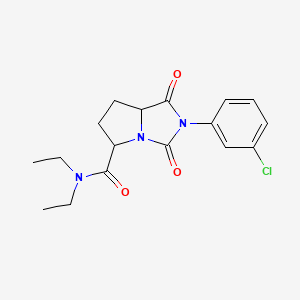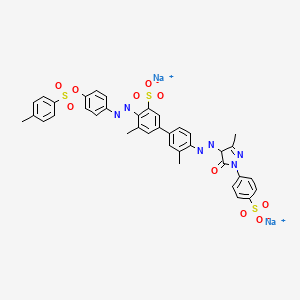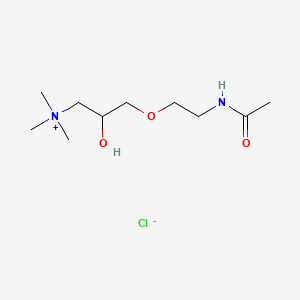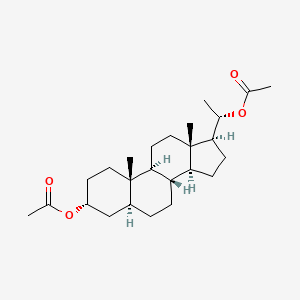
Allopregnane-3alpha,20alpha-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnane-3alpha,20alpha-diol diacetate is a synthetic derivative of allopregnanediol, a naturally occurring steroid It is characterized by the presence of two acetate groups attached to the 3alpha and 20alpha positions of the pregnane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allopregnane-3alpha,20alpha-diol diacetate typically involves the acetylation of allopregnanediol. The reaction is carried out by treating allopregnanediol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Allopregnane-3alpha,20alpha-diol diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield allopregnanediol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Allopregnanediol.
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Allopregnane-3alpha,20alpha-diol diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of allopregnane-3alpha,20alpha-diol diacetate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence steroid hormone biosynthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Allopregnane-3alpha,20alpha-diol diacetate can be compared with other similar compounds such as:
Allopregnanediol: The parent compound without acetate groups.
Pregnanediol: A similar steroid with different hydroxylation patterns.
Pregnane-3,20-diol: Another derivative with different stereochemistry.
Uniqueness
This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6003-18-5 |
|---|---|
Molekularformel |
C25H40O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19+,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
VDZDKQBSTYNFGG-GESQZIMISA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


